molecular formula C19H23BrN6O2 B3861483 4,4'-{6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine

4,4'-{6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine

Cat. No.: B3861483
M. Wt: 447.3 g/mol
InChI Key: ONZQESIKAYYVBB-KGENOOAVSA-N
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Description

4,4’-{6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine is a complex organic compound featuring a pyrimidine core substituted with a hydrazinyl group and a bromobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced via a nucleophilic substitution reaction using hydrazine hydrate.

    Addition of the Bromobenzylidene Moiety: The bromobenzylidene group is added through a condensation reaction with 4-bromobenzaldehyde in the presence of a base.

    Formation of the Dimorpholine Substituents: The final step involves the reaction of the intermediate with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo derivatives.

    Reduction: Reduction reactions can target the bromobenzylidene moiety, converting it to a bromobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Azo derivatives.

    Reduction: Bromobenzyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. This makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. It is also explored for its antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-{6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the bromobenzylidene moiety can engage in π-π interactions with aromatic residues. These interactions disrupt normal cellular functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-{6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine
  • 4,4’-{6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine
  • 4,4’-{6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine

Uniqueness

The uniqueness of 4,4’-{6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]pyrimidine-2,4-diyl}dimorpholine lies in the presence of the bromobenzylidene moiety, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN6O2/c20-16-3-1-15(2-4-16)14-21-24-17-13-18(25-5-9-27-10-6-25)23-19(22-17)26-7-11-28-12-8-26/h1-4,13-14H,5-12H2,(H,22,23,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZQESIKAYYVBB-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=C(C=C3)Br)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=C(C=C3)Br)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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